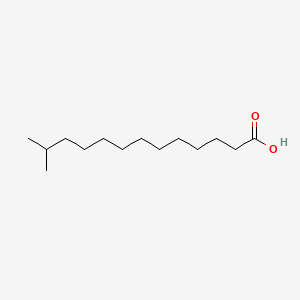

Isotetradecanoic acid

Description

12-Methyltridecanoic acid has been reported in Streptomyces, Monascus purpureus, and other organisms with data available.

from actinomycetes; inhibits myeloperoxidase release from human polymorphonuclear leukocytes; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

12-methyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVJAABUJYRQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181694 | |

| Record name | Aseanostatin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2724-57-4 | |

| Record name | Isotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aseanostatin P1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aseanostatin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid, 12-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLTRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1241I451J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

53 °C | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biosynthesis pathway of 12-methyltridecanoic acid

An In-Depth Technical Guide to the Biosynthesis of 12-Methyltridecanoic Acid

Abstract

12-Methyltridecanoic acid, also known as isomyristic acid, is a saturated branched-chain fatty acid (BCFA) belonging to the iso-series.[1][2] BCFAs are significant components of the membrane lipids in many bacterial species, where they play a crucial role in maintaining membrane fluidity and function, particularly in diverse and extreme environments.[3][4][5] The biosynthetic pathway for 12-methyltridecanoic acid is a variation of the canonical fatty acid synthesis (FAS) machinery, distinguished by its use of a branched-chain primer. This guide provides a detailed exploration of this pathway, beginning with the catabolism of the amino acid L-leucine to generate the isovaleryl-CoA primer, followed by its subsequent elongation by the fatty acid synthase complex. We will dissect the key enzymes involved, their mechanisms, and the experimental methodologies used to elucidate this biological process, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Part 1: Introduction to 12-Methyltridecanoic Acid and Branched-Chain Fatty Acids (BCFAs)

Chemical Structure and Properties

12-Methyltridecanoic acid is a 14-carbon fatty acid with a methyl group located on the antepenultimate (n-2) carbon, which classifies it as an "iso" fatty acid.[1][6] This branching disrupts the linear packing of the acyl chains compared to its straight-chain counterpart, myristic acid (tetradecanoic acid). This structural feature results in a lower melting point and increased fluidity, which are critical for the physical properties of the cell membranes in which they are found.[7]

Biological Significance of BCFAs in Bacteria

Branched-chain fatty acids of the iso and anteiso series are major acyl constituents of membrane lipids in numerous bacteria.[3][5] The composition of these BCFAs within the membrane is a key factor in adapting to environmental stressors such as temperature and pH. By modulating the ratio of different BCFAs and straight-chain fatty acids, bacteria can maintain optimal membrane fluidity, which is essential for the function of membrane-bound proteins and transport systems. The presence and specific profile of these fatty acids are also important criteria used in the identification and classification of bacterial species.[3][4]

Part 2: The Biosynthetic Pathway of 12-Methyltridecanoic Acid

The synthesis of 12-methyltridecanoic acid leverages the conserved machinery of the Type II fatty acid synthase (FAS) system but diverges in the critical initial step: the selection of the primer molecule. While straight-chain fatty acids are typically initiated with acetyl-CoA, iso-BCFAs utilize branched-chain acyl-CoA primers derived from amino acid catabolism.[8]

Primer Synthesis: A Direct Link to Leucine Catabolism

The journey to 12-methyltridecanoic acid begins with the essential amino acid L-leucine. The initial steps are dedicated to converting leucine into the five-carbon primer, isovaleryl-CoA.

-

Step 1: Transamination of L-Leucine: The first step is the removal of the amino group from L-leucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT) . This reaction transfers the amino group to an α-keto acid acceptor (commonly α-ketoglutarate), yielding glutamate and the branched-chain α-keto acid, α-ketoisocaproate .[9]

-

Step 2: Oxidative Decarboxylation: The α-ketoisocaproate undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA . This critical reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex , a large, multi-subunit enzyme complex found in the mitochondrial inner membrane in eukaryotes and in the cytoplasm of bacteria.[9][10] The BCKD complex utilizes thiamine pyrophosphate (TPP), NAD+, and Coenzyme A (CoA-SH) as cofactors, releasing CO2 and NADH in the process.[9]

Elongation Phase: The Fatty Acid Synthase (FAS) Cycle

Once the isovaleryl-CoA primer is formed, it enters the fatty acid synthesis cycle for elongation.

-

Initiation: The synthesis is initiated by the β-ketoacyl-ACP synthase III (FabH) , which catalyzes the condensation of the isovaleryl-CoA primer with malonyl-ACP (the two-carbon donor unit). This reaction forms a β-ketoacyl-ACP intermediate. The FabH enzyme in bacteria that produce BCFAs exhibits a broad substrate specificity, allowing it to efficiently utilize branched-chain primers in addition to acetyl-CoA.[9]

-

Elongation Cycles: The newly formed acyl chain undergoes a series of four reactions, which are repeated to extend the chain by two carbons in each cycle:

-

Reduction: The β-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase .

-

Dehydration: A molecule of water is removed to create a double bond by β-hydroxyacyl-ACP dehydratase .

-

Reduction: The double bond is reduced to a saturated acyl-ACP by enoyl-ACP reductase .[11]

-

This four-step cycle is repeated five times, with each cycle adding a two-carbon unit from malonyl-CoA. Starting with the 5-carbon isovaleryl primer, five elongation cycles (5 + 52 = 15 carbons) would theoretically produce 14-methylpentadecanoic acid (iso-C16:0). To produce 12-methyltridecanoic acid (a C14 fatty acid), the 5-carbon primer undergoes four elongation cycles (5 + 42 = 13 carbons), followed by the addition of the final carbon from malonyl-CoA before termination. The exact chain length determination is a complex process influenced by the specificity of the enzymes in the FAS complex.

-

Termination: Upon reaching the final chain length of 14 carbons, the fatty acid is released from the acyl carrier protein (ACP), typically through the action of a thioesterase or by direct transfer to a membrane lipid.

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of 12-methyltridecanoic acid from L-leucine.

Part 3: Experimental Methodologies for Studying BCFA Biosynthesis

Validating the proposed biosynthetic pathway requires specific experimental approaches to trace the flow of atoms from precursor to final product and to characterize the activity of the key enzymes involved.

Protocol: Isotopic Labeling to Trace Precursors

This protocol is designed to unequivocally demonstrate that L-leucine is the precursor for the iso-branched portion of 12-methyltridecanoic acid in a bacterial culture.

Objective: To confirm the incorporation of carbon atoms from L-leucine into 12-methyltridecanoic acid.

Materials:

-

Bacterial strain of interest (e.g., Bacillus subtilis)

-

Growth medium

-

[1-¹⁴C]-L-leucine or [U-¹³C]-L-leucine

-

Solvents for lipid extraction (e.g., Chloroform:Methanol mixture)

-

Reagents for transesterification (e.g., BF₃-methanol or methanolic HCl)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Scintillation counter (for ¹⁴C)

Step-by-Step Methodology:

-

Culture Inoculation: Inoculate the bacterium into a suitable liquid growth medium. Grow the culture to the mid-logarithmic phase.

-

Isotope Feeding: Add the isotopically labeled L-leucine to the culture at a known concentration. For a control, run a parallel culture without the labeled amino acid.

-

Incubation: Continue incubation for a period sufficient to allow for uptake and metabolism of the labeled precursor (e.g., several hours or overnight).

-

Cell Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellet to remove any residual labeled medium.

-

Lipid Extraction: Perform a total lipid extraction from the cell pellet using a standard method like the Bligh-Dyer procedure.

-

Derivatization to FAMEs: Saponify the extracted lipids and methylate the resulting free fatty acids to form fatty acid methyl esters (FAMEs). This makes them volatile for GC analysis.

-

Analysis:

-

For ¹⁴C: Analyze the FAMEs by radio-GC or collect fractions corresponding to each fatty acid peak and measure radioactivity using a scintillation counter.

-

For ¹³C: Analyze the FAMEs by GC-MS. Look for an increase in the mass of the molecular ion and characteristic fragment ions of the 12-methyltridecanoate methyl ester corresponding to the incorporation of ¹³C atoms.

-

-

Data Interpretation: A significant increase in the isotopic label (radioactivity or mass) in the 12-methyltridecanoic acid peak compared to the control confirms that L-leucine served as its biosynthetic precursor.[12]

Data Presentation: Expected Isotopic Labeling Results

| Analyte | Unlabeled Control (Mass) | [U-¹³C₅]-Leucine Fed (Expected Mass) | Interpretation |

| Methyl 12-methyltridecanoate | m/z 242 | m/z 247 | The 5-carbon branched unit is derived from leucine. |

| Methyl tetradecanoate (Myristate) | m/z 242 | m/z 242 | Straight-chain fatty acids are not derived from leucine. |

Visualization of Experimental Workflow

Caption: Experimental workflow for tracing BCFA precursors using stable isotopes.

Part 4: Regulation and Broader Context

The synthesis of 12-methyltridecanoic acid and other BCFAs is not an isolated process. Its regulation is intertwined with the cell's overall metabolic state, particularly amino acid metabolism and the need to maintain membrane homeostasis.

-

Substrate Availability: The primary regulatory checkpoint is the availability of the branched-chain acyl-CoA primers. The rate of BCFA synthesis is directly linked to the intracellular pools of branched-chain amino acids and the activity of the BCAA catabolic pathways, especially the BCKD complex.[9]

-

Membrane Fluidity Homeostasis: In some bacteria, a decrease in BCFA synthesis (e.g., due to a mutation in the BCKD complex) can be compensated by an increase in the production of unsaturated fatty acids.[13] This adaptive response highlights a regulatory mechanism aimed at maintaining the overall fluidity of the cell membrane, demonstrating the critical interplay between different classes of fatty acids.

Conclusion

The biosynthesis of 12-methyltridecanoic acid is a clear example of metabolic adaptation, where the universal pathway of fatty acid synthesis is modified to produce structurally diverse lipids. By shunting intermediates from amino acid catabolism into fatty acid synthesis, bacteria can generate branched-chain fatty acids that are essential for membrane integrity and environmental adaptation. Understanding this pathway, from the precursor L-leucine through the key enzymatic steps catalyzed by BCAT, the BCKD complex, and the FAS machinery, provides fundamental insights into bacterial physiology. The experimental protocols detailed herein offer a robust framework for researchers to investigate this pathway in various organisms, paving the way for potential applications in metabolic engineering and the development of novel antimicrobial agents targeting these unique biosynthetic routes.

References

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302.

- O'Leary, W. M., & Wilkinson, S. G. (Eds.). (1988). Microbial Lipids (Vol. 1). Academic Press.

-

Dewulf, J. P., Gerin, I., Rider, M. H., Veiga-da-Cunha, M., Van Schaftingen, E., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Journal of Biological Chemistry, 294(49), 18652–18663.

- Kaur, N., Chaudhary, V., & Kaur, A. (2009). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Journal of Applied Microbiology, 107(5), 1379–1389.

-

Naka, H., & Akashi, S. (1989). Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin. The Journal of Dermatology, 16(1), 14–20.

- Kaneda, T. (1977). Fatty acids of the genus Bacillus: an example of branched-chain preference. Bacteriological Reviews, 41(2), 391–418.

-

Denoya, C. D., Fedechko, R. W., Hafner, E. W., McArthur, H. A., Morgenstern, M. R., Skinner, D. D., ... & Reynolds, K. A. (1995). Fatty-acid biosynthesis in a branched-chain alpha-keto acid dehydrogenase mutant of Streptomyces avermitilis. Journal of Bacteriology, 177(12), 3504–3511.

- Numa, S. (1981). Regulation of fatty acid synthesis.

-

Grimminger, V., & Lisurek, M. (2025). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. ChemBioChem.

-

Bunk, B., Küberl, A., Thürmer, A., Nebel, B. A., Daniel, R., & Jahn, D. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Microbiology, 9, 437.

-

Hajo, S., & Jiang, H. (2014). Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2. Applied and Environmental Microbiology, 80(20), 6331–6337.

-

Wikipedia contributors. (2023). Branched-chain alpha-keto acid dehydrogenase complex. In Wikipedia, The Free Encyclopedia.

- Smith, S., & Stern, A. (1979). The mechanism of branched chain fatty acid synthesis by the animal fatty acid synthetase. Archives of Biochemistry and Biophysics, 197(1), 379-387.

- Wallace, K. K., Zhao, L., & Reynolds, K. A. (1997). Incorporation of branched-chain fatty acid precursors in Streptomyces. Journal of Industrial Microbiology and Biotechnology, 19(5-6), 354-358.

-

Wikipedia contributors. (2024). Fatty acid synthesis. In Wikipedia, The Free Encyclopedia.

-

FooDB. (n.d.). Showing Compound 12-Methyltridecanoic acid (FDB003074). FooDB. Retrieved February 10, 2026.

-

CORTEX BIOCHEM. (n.d.). 12-Methyltridecanoic acid. Retrieved February 10, 2026.

-

Cayman Chemical. (n.d.). 12-methyl Tridecanoic Acid. Retrieved February 10, 2026.

-

Santa Cruz Biotechnology. (n.d.). 12-Methyltridecanoic acid. Retrieved February 10, 2026.

-

The Good Scents Company. (n.d.). 12-methyl tridecanoic acid. Retrieved February 10, 2026.

-

ChemicalBook. (n.d.). 12-METHYLTRIDECANOIC ACID. Retrieved February 10, 2026.

-

ContaminantDB. (n.d.). 12-Methyltridecanoic acid (CHEM022810). Retrieved February 10, 2026.

Sources

- 1. Showing Compound 12-Methyltridecanoic acid (FDB003074) - FooDB [foodb.ca]

- 2. 12-methyl tridecanoic acid, 2724-57-4 [thegoodscentscompany.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ContaminantDB: 12-Methyltridecanoic acid [contaminantdb.ca]

- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]

- 10. youtube.com [youtube.com]

- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 12. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty-acid biosynthesis in a branched-chain alpha-keto acid dehydrogenase mutant of Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Isotetradecanoic Acid in the Architecture and Function of Microbial Membranes: A Technical Guide

Executive Summary: The composition of the microbial cell membrane is a critical determinant of survival, dictating the organism's ability to adapt to fluctuating environmental conditions and resist external threats. Among the diverse lipid constituents, branched-chain fatty acids (BCFAs) play a fundamental role, particularly in Gram-positive bacteria. This technical guide focuses on isotetradecanoic acid (12-methyltridecanoic acid), an iso-BCFA, and elucidates its core biological functions within the microbial membrane. We will explore its biosynthesis, its profound impact on the biophysical properties of the membrane, its role in environmental stress responses, and the methodologies used for its study. Furthermore, this guide will discuss the implications of these findings for the development of novel antimicrobial strategies, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Physiology

The bacterial membrane is a dynamic and complex barrier essential for cellular life.[1][2] Its composition is not static but is actively modulated to maintain optimal function. In many bacteria, particularly Gram-positive species like Bacillus subtilis and Staphylococcus aureus, BCFAs are major components of the membrane phospholipids.[3][4] These fatty acids, characterized by one or more methyl branches along the acyl chain, are distinct from the straight-chain fatty acids (SCFAs) and unsaturated fatty acids (UFAs) that dominate in other organisms.

1.1. Isotetradecanoic Acid: Structure and Properties

Isotetradecanoic acid, also known as 12-methyltridecanoic acid or isomyristic acid, is a saturated fatty acid with a 14-carbon backbone.[5][6] Its defining feature is a methyl group located on the antepenultimate carbon (the iso position), which sterically hinders the close packing of adjacent acyl chains within the membrane bilayer. This structural feature is central to its biological function, as it lowers the melting point of the fatty acid compared to its straight-chain equivalent (myristic acid), thereby increasing membrane fluidity.[7]

1.2. A Key Modulator of Membrane Biophysics

The incorporation of isotetradecanoic acid and other BCFAs into membrane phospholipids is a primary strategy used by bacteria to control the physical state of their membranes.[8][9] This regulation, known as homeoviscous adaptation, is crucial for maintaining membrane integrity and the function of embedded proteins across a wide range of temperatures and other environmental stressors.[10][11] Understanding the role of isotetradecanoic acid is therefore critical for comprehending bacterial resilience, pathogenesis, and potential therapeutic vulnerabilities.[12]

Biosynthesis of Isotetradecanoic Acid

The synthesis of isotetradecanoic acid is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), specifically leucine.[3][13] The process begins with the formation of a short, branched acyl-CoA primer, which is then elongated by the type II fatty acid synthase (FASII) system.

2.1. Primer Generation from Leucine Metabolism

-

Leucine to α-ketoisocaproate: The BCAA leucine is first converted to its corresponding α-keto acid, α-ketoisocaproate.

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key enzyme in this pathway, catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.[13] This multi-enzyme complex is a critical control point in BCFA synthesis.

-

Initiation of Fatty Acid Synthesis: Isovaleryl-CoA serves as the primer for the FASII pathway. The initiating condensation enzyme, β-ketoacyl-acyl carrier protein synthase III (FabH), has a substrate preference for such branched-chain primers in many Gram-positive bacteria, unlike its E. coli homolog which prefers acetyl-CoA.[3][14]

-

Elongation: The isovaleryl primer is then elongated by the sequential addition of two-carbon units from malonyl-ACP, ultimately resulting in the formation of isotetradecanoic acid (iso-C14:0) and other iso-BCFAs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 4. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotetradecanoic acid | C14H28O2 | CID 520298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 12-Methyltridecanoic acid (FDB003074) - FooDB [foodb.ca]

- 7. Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids | PLOS One [journals.plos.org]

- 8. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 9. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Insights into the Mechanism of Homeoviscous Adaptation to Low Temperature in Branched-Chain Fatty Acid-Containing Bacteria through Modeling FabH Kinetics from the Foodborne Pathogen Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Isotetradecanoic Acid as a Precursor in Lipid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Isotetradecanoic acid, a branched-chain fatty acid (BCFA), plays a crucial role in cellular physiology, influencing membrane dynamics and signaling pathways. Unlike its straight-chain counterparts, its unique structure dictates a distinct metabolic fate. This guide provides an in-depth exploration of isotetradecanoic acid's journey as a precursor in lipid metabolism. We will delve into its biochemical activation, subsequent elongation, and incorporation into complex lipid structures. Furthermore, this document offers a comprehensive overview of the state-of-the-art analytical techniques essential for tracing its metabolic pathways, complete with detailed, field-tested protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the nuanced role of isotetradecanoic acid in health and disease.

Part 1: Foundational Biochemistry of Isotetradecanoic Acid

Chemical Identity and Properties

Isotetradecanoic acid is a branched-chain saturated fatty acid.[1] The "iso" prefix denotes a methyl group located on the penultimate carbon atom of the acyl chain. Therefore, the most common form of isotetradecanoic acid is 12-methyltridecanoic acid .[1][2] This structural feature imparts distinct physicochemical properties compared to its linear analog, myristic acid (n-tetradecanoic acid).

| Property | Isotetradecanoic Acid (12-methyltridecanoic acid) | Myristic Acid (n-tetradecanoic acid) |

| Molecular Formula | C14H28O2[1] | C14H28O2 |

| Molecular Weight | 228.37 g/mol | 228.37 g/mol |

| Structure | CH3-CH(CH3)-(CH2)10-COOH | CH3-(CH2)12-COOH |

| Melting Point | Lower than myristic acid | 54.4 °C |

| Chain Packing | Less efficient due to methyl branch | Tightly packed |

The presence of the methyl branch disrupts the ordered packing of the acyl chains, leading to a lower melting point and increased fluidity in lipid bilayers where it is incorporated. This has significant implications for membrane-associated biological functions.

Biological Origins and Significance

Isotetradecanoic acid is found in various natural sources, including certain bacteria, marine organisms, and in trace amounts in ruminant milk fat.[3][4] Its presence in bacterial membranes is particularly important, as branched-chain fatty acids contribute to maintaining membrane fluidity, a critical factor for survival in diverse environmental conditions.[5] In mammalian systems, the metabolism of branched-chain fatty acids is a specialized process, often occurring in peroxisomes.[6][7] Dysregulation of BCFA metabolism is associated with certain metabolic disorders.[7] Recent research has also highlighted the potential of BCFAs, including 12-methyltetradecanoic acid, in inhibiting the proliferation of cancer cells.[5][8]

Part 2: Metabolic Activation and Fate

The metabolic journey of isotetradecanoic acid begins with its activation, a critical step that primes it for subsequent anabolic or catabolic pathways.

The Gateway: Acyl-CoA Synthesis

Before isotetradecanoic acid can be utilized by the cell, it must be activated by conversion to its coenzyme A (CoA) thioester, isotetradecanoyl-CoA . This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs) .

Causality: This ATP-dependent reaction is thermodynamically favorable and renders the fatty acid metabolically active, effectively trapping it within the cell and committing it to downstream pathways such as elongation, desaturation, or incorporation into complex lipids.[9]

Elongation and Desaturation Pathways

Isotetradecanoyl-CoA can serve as a substrate for fatty acid elongase enzymes, which sequentially add two-carbon units from malonyl-CoA to extend the acyl chain. This process can generate longer-chain BCFAs, such as isopalmitic acid (14-methylpentadecanoic acid) and isostearic acid (16-methylheptadecanoic acid).[10][11]

Furthermore, desaturase enzymes can introduce double bonds into the acyl chain, creating branched-chain unsaturated fatty acids.[12] The specific products formed depend on the enzymatic machinery present in a given cell type or organism.

Incorporation into Complex Lipids

A primary fate of isotetradecanoyl-CoA is its incorporation into various classes of complex lipids, where it influences their structural and functional properties.

-

Phospholipids: Isotetradecanoic acid can be esterified to the sn-1 or sn-2 position of the glycerol backbone of phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS). Its incorporation increases membrane fluidity and can modulate the activity of membrane-bound proteins.

-

Triacylglycerols (TAGs): As a mechanism for energy storage, isotetradecanoic acid can be incorporated into triacylglycerols.

-

Cholesteryl Esters (CEs): It can also be esterified to cholesterol to form cholesteryl esters.

Part 3: Core Experimental Workflow: Tracing the Metabolism of Isotetradecanoic Acid

To elucidate the metabolic fate of isotetradecanoic acid, stable isotope tracing is the gold standard methodology.[13][14] This involves introducing a labeled version of the fatty acid (e.g., containing ¹³C or ²H) into a biological system and tracking the label's incorporation into downstream metabolites.

Protocol: Stable Isotope Labeling in Cell Culture

Rationale: Using a stable isotope-labeled precursor allows for the direct and unambiguous tracking of the atoms from the precursor into various downstream metabolic products.[15][16] This provides definitive evidence of metabolic pathways and allows for the quantification of metabolic fluxes.[14]

Methodology:

-

Prepare Labeled Fatty Acid Stock:

-

Dissolve [U-¹³C14]-isotetradecanoic acid in ethanol to a stock concentration of 10-50 mM.

-

Complex the fatty acid to fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio (fatty acid:BSA) to enhance solubility and cellular uptake.

-

-

Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in appropriate culture vessels and grow to the desired confluency.

-

Labeling:

-

Remove the growth medium and replace it with a fresh medium containing the labeled isotetradecanoic acid-BSA complex. The final concentration of the labeled fatty acid typically ranges from 10-100 µM.

-

Include a vehicle control (BSA complexed with unlabeled fatty acid or ethanol vehicle alone).

-

-

Incubation: Incubate the cells for a defined period (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the label.

-

Harvesting:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular label.

-

Add a quenching solution (e.g., ice-cold 80% methanol) to halt metabolic activity.

-

Scrape the cells and collect the cell lysate for lipid extraction.

-

Protocol: Total Lipid Extraction (Folch Method)

Rationale: The Folch method is a robust and widely used technique for the quantitative extraction of total lipids from biological samples. It utilizes a chloroform:methanol mixture to efficiently partition lipids from the aqueous and proteinaceous components of the cell lysate.

Methodology:

-

Homogenization: To the quenched cell lysate, add chloroform to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). Homogenize the mixture thoroughly.

-

Phase Separation: Centrifuge the homogenate at a low speed (e.g., 2000 x g for 10 minutes) to separate the mixture into two phases.

-

Collection of Lipid Layer: The lower phase (chloroform) contains the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Dry the lipid extract under a stream of nitrogen gas to prevent oxidation.

-

Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform or hexane) and store at -80°C until analysis.

Part 4: Analytical Strategies for Characterization

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Rationale: GC-MS is the benchmark for analyzing the total fatty acid composition of a sample.[17][18] It requires the conversion of fatty acids into volatile fatty acid methyl esters (FAMEs) for separation and detection.[19][20][21] This method allows for the precise identification and quantification of isotetradecanoic acid and its elongated products.[22]

Protocol: FAMEs Preparation (with Methanolic HCl)

-

Hydrolysis and Transesterification:

-

To the dried lipid extract, add 1 mL of 3 N methanolic HCl.

-

Incubate at 80°C for 1 hour to simultaneously hydrolyze ester linkages and methylate the free carboxyl groups.

-

-

Extraction of FAMEs:

-

After cooling, add 1 mL of hexane and 0.5 mL of water to the mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

The upper hexane layer, containing the FAMEs, is collected.

-

-

Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Data Interpretation:

-

Identification: FAMEs are identified based on their characteristic retention times and electron ionization (EI) mass spectra.

-

Isotope Tracing: The incorporation of the ¹³C label will result in a predictable mass shift in the molecular ion and key fragment ions of the FAMEs.

| Fatty Acid | Unlabeled FAME (m/z) | [U-¹³C14]-Labeled FAME (m/z) | Mass Shift |

| Isotetradecanoic Acid (i-C14:0) | 242.4 | 256.4 | +14 |

| Isopalmitic Acid (i-C16:0) | 270.5 | 284.5 | +14 |

| Isostearic Acid (i-C18:0) | 298.5 | 312.5 | +14 |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lipidomics

Rationale: While GC-MS provides information on the total fatty acid pool, LC-MS/MS is essential for identifying which intact lipid species have incorporated the isotetradecanoic acid.[23][24][25] This "lipidomics" approach provides a more detailed picture of the metabolic fate of the fatty acid precursor.[5]

Workflow:

-

Chromatographic Separation: The total lipid extract is injected into a liquid chromatography system, typically using a reversed-phase C18 column, to separate the different lipid classes and species.[23]

-

Mass Spectrometric Detection: The separated lipids are ionized (usually by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer.

-

Data Acquisition:

-

Full Scan: Provides an overview of all ions present in the sample.

-

Tandem MS (MS/MS): Specific precursor ions are selected and fragmented to generate characteristic product ions, which are used for structural elucidation. For tracing experiments, a neutral loss or precursor ion scan can be employed to specifically detect lipids containing the labeled fatty acid.[9]

-

Data Interpretation:

-

By analyzing the mass spectra, one can identify specific phospholipid or triacylglycerol species containing the ¹³C-labeled isotetradecanoyl moiety. For example, the detection of a phosphatidylcholine species with a mass 14 Da higher than a known PC species would indicate the incorporation of the [U-¹³C14]-isotetradecanoyl group.

Part 5: Conclusion and Future Perspectives

Isotetradecanoic acid is more than just a structural variant of a common fatty acid; it is a key player with distinct metabolic roles that influence cellular health and disease. Understanding its journey from a free fatty acid to its incorporation into complex lipids is crucial for fields ranging from microbiology to oncology. The methodologies outlined in this guide, from stable isotope tracing to advanced mass spectrometry, provide a robust framework for researchers to dissect these pathways with high precision.

Future research should focus on elucidating the specific enzymes responsible for the metabolism of branched-chain fatty acids in various organisms and disease states. Furthermore, exploring the downstream signaling consequences of the incorporation of these unique fatty acids into cellular membranes will likely open new avenues for therapeutic intervention. The continued development of high-resolution mass spectrometry and computational modeling will undoubtedly provide even deeper insights into the complex and dynamic world of lipid metabolism.[14]

References

-

PubChem. Isotetradecanoic acid. National Center for Biotechnology Information. [Link]

-

FooDB. 12-Methyltridecanoic acid. Food Database. [Link]

-

Ataman Kimya. TETRADECANOIC ACID. [Link]

-

NIST. Isotetradecanoic acid, TMS. NIST Chemistry WebBook. [Link]

-

Yang, P., et al. (2003). Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. The Prostate, 55(4), 281-291. [Link]

-

ResearchGate. EI-mass spectrum of 12-methyl-tridecanoic acid methyl ester. [Link]

-

LCGC International. Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. [Link]

-

Lämmerhofer, M., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1699, 464111. [Link]

-

Graham, I. A., & Eastmond, P. J. (2002). Pathways of straight and branched chain fatty acid catabolism in higher plants. Progress in Lipid Research, 41(2), 156-181. [Link]

-

LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

-

Wikipedia. Fatty acid metabolism. [Link]

-

Agilent. GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel. [Link]

-

Gabbs, M., et al. (2022). The octadecanoids: an emerging class of lipid mediators. Cellular and Molecular Life Sciences, 79(12), 609. [Link]

-

Mauriala, T., et al. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 80(21), 8175-8181. [Link]

-

PubChem. Isooctadecanoic acid, isooctadecyl ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. Biosynthetic pathway of branched-chain fatty acids from branched-chain amino acids. [Link]

-

MDPI. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

-

Lipotype. Branched-Chain Fatty Acid. [Link]

-

bioRxiv. Modeling compound lipid homeostasis using stable isotope tracing. [Link]

-

Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527-1543. [Link]

-

Wanders, R. J., & Komen, J. C. (2007). The chemical biology of branched-chain lipid metabolism. Chemical Society Reviews, 36(6), 981-990. [Link]

-

MDPI. Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. [Link]

-

Veen, M., & Lang, C. (2005). Biosynthesis of isoprenoids, polyunsaturated fatty acids and flavonoids in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 68(1), 1-10. [Link]

-

ResearchGate. Chromatographic determination of fatty acids in biological material. [Link]

-

JoVE. A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. [Link]

-

Ionescu, A., et al. (2024). Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells. STAR Protocols, 5(1), 102812. [Link]

-

Lee, J., et al. (2018). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 603, 199-220. [Link]

Sources

- 1. Isotetradecanoic acid | C14H28O2 | CID 520298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 12-Methyltridecanoic acid (FDB003074) - FooDB [foodb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ISOSTEARIC ACID | 2724-58-5 [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Biosynthesis of isoprenoids, polyunsaturated fatty acids and flavonoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

- 14. Modeling compound lipid homeostasis using stable isotope tracing | bioRxiv [biorxiv.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 21. gcms.cz [gcms.cz]

- 22. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 25. mdpi.com [mdpi.com]

Isotetradecanoic Acid (iso-C14:0): The Biophysical Pivot in Bacterial Membrane Adaptation

[1]

Executive Summary

Bacterial membrane homeostasis is a critical determinant of survival under stress and a key mechanism of antimicrobial resistance (AMR). While much attention is given to the ratio of saturated to unsaturated fatty acids, the branched-chain fatty acid (BCFA) axis—specifically the balance between iso- and anteiso- isomers—plays an equally vital role in Gram-positive pathogens like Staphylococcus aureus and Listeria monocytogenes.

Isotetradecanoic acid (iso-C14:0) acts as a "biophysical pivot."[1] Unlike its fluidizing counterpart anteiso-C15:0, iso-C14:0 possesses a high melting point (~53°C) comparable to straight-chain myristic acid.[1] Consequently, its accumulation serves as a rapid mechanism for membrane rigidification. This guide details the biosynthesis, biophysical properties, and role of iso-C14:0 in mediating resistance to membrane-targeting lipopeptides like daptomycin.

Part 1: Chemical & Biophysical Properties[3]

To understand the role of iso-C14:0, one must first distinguish its biophysical behavior from other membrane lipids.[1] The position of the methyl branch dictates the lipid's packing efficiency and, consequently, the phase transition temperature (

Comparative Melting Points & Packing

The "iso" configuration (methyl group on the penultimate carbon) allows for relatively tight packing of the acyl chains, similar to straight-chain saturated fatty acids. In contrast, the "anteiso" configuration (methyl group on the antepenultimate carbon) introduces a significant steric "kink" that disrupts Van der Waals interactions, drastically lowering the melting point.

| Fatty Acid | Nomenclature | Structure | Melting Point ( | Membrane Effect |

| Myristic Acid | C14:0 | Straight-chain | ~54.4°C | Rigidifying |

| Isotetradecanoic Acid | iso-C14:0 | 12-methyltridecanoic | ~53.0°C | Rigidifying |

| Anteiso-pentadecanoic Acid | anteiso-C15:0 | 12-methyltetradecanoic | ~25.8°C | Fluidizing |

Key Insight: Iso-C14:0 is functionally a "stiff" lipid.[1] A shift from anteiso-C15:0 to iso-C14:0 represents a transition from a fluid-liquid crystalline state to a gel-like solid state at physiological temperatures.[1]

Part 2: Biosynthetic Pathway (The Leucine Axis)

The synthesis of iso-C14:0 is strictly governed by substrate availability and the specificity of the initiation condensing enzyme, FabH (β-ketoacyl-ACP synthase III).

The Primer Specificity

The precursor for iso-C14:0 is Leucine .[1] The bacterial branched-chain

-

Leucine

Isovaleryl-CoA -

Valine

Isobutyryl-CoA -

Isoleucine

2-Methylbutyryl-CoA

Pathway Visualization

The following diagram illustrates the competitive selection of primers by FabH, highlighting how Leucine flux drives iso-C14:0 production.

Caption: Divergent synthesis of rigidifying (Iso-C14) vs. fluidizing (Anteiso-C15) lipids via the BKD/FabH axis.[3]

Part 3: Mechanisms of Adaptation & Resistance

Bacteria utilize iso-C14:0 as a stress response tool.[1] The mechanism is Homeoviscous Adaptation : maintaining membrane functionality by adjusting lipid composition to counteract environmental stress.

Stress Response Profiles

-

Cold Shock: Bacteria decrease iso-C14:0 and increase anteiso-C15:0 to prevent membrane freezing.[1]

-

Heat/Solvent/pH Stress: Bacteria increase iso-C14:0. The higher melting point stabilizes the membrane against heat-induced disorder or solvent-induced permeabilization.

-

Acid Stress (pH 5.0): In L. monocytogenes, a shift toward iso-C14:0 (relative to anteiso) creates a tighter barrier to proton influx.

Daptomycin Resistance (DAP-R)

Daptomycin (DAP) is a lipopeptide antibiotic that requires fluid membranes to insert, oligomerize, and form pores.

-

Mechanism of Resistance: S. aureus strains develop resistance by rigidifying their membranes to inhibit DAP insertion.

-

The lpdA Mutation: Mutations in the lpdA gene (part of the BKD complex) alter the primer pool.

-

Phenotype: Significant increase in iso-C14:0 (e.g., from ~2.6% to ~8.1%) and a depletion of anteiso-C15:0.[1]

-

Outcome: The membrane becomes "stiff," preventing the calcium-dependent insertion of Daptomycin.

-

Adaptation Logic Diagram

Caption: The "Rigidification Defense": How stress triggers iso-C14:0 accumulation to block antibiotic entry.

Part 4: Analytical Methodologies

Accurate quantification of iso-C14:0 requires distinguishing it from straight-chain C14:0 and other isomers.[1]

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

Objective: Isolate and quantify membrane fatty acids.

-

Harvest: Pellet bacterial culture (

cells) and wash with PBS. -

Saponification: Resuspend in 1 mL NaOH/Methanol (15% w/v). Vortex and heat at 100°C for 30 min (cleaves lipids from glycerol backbone).

-

Methylation: Add 2 mL HCl/Methanol (6N). Heat at 80°C for 10 min. Critical: This step converts free fatty acids into volatile methyl esters (FAMEs).

-

Extraction: Add 1.25 mL Hexane/Methyl-tert-butyl ether . Vortex vigorously for 10 min. Centrifuge to separate phases. Collect the organic (top) phase.

-

Base Wash: Wash organic phase with 3 mL NaOH (1.2% w/v) to remove residual acid.

GC-MS Configuration

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560), 100m length. Note: Standard non-polar columns may fail to resolve iso-C14:0 from C14:0.

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temperature Program:

-

Start: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 15 min.

-

-

Identification: Iso-C14:0 elutes before C14:0. Use Equivalent Chain Length (ECL) standards.

References

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302. [Link]

-

Singh, V. K., et al. (2019). Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus. mSphere, 4(1), e00637-18. [Link]

-

Qiu, X., et al. (2005). Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus.[4] Protein Science, 14(8), 2087–2094.[4] [Link]

-

Mishra, N. N., & Bayer, A. S. (2013). Correlation of Cell Membrane Lipid Profiles with Daptomycin Resistance in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 57(2), 1082–1085. [Link]

-

PubChem. (n.d.).[6] 12-Methyltridecanoic acid (Iso-C14:0) Compound Summary. National Library of Medicine. [Link]

Sources

- 1. NP-MRD: Showing NP-Card for Aseanostatin P1 (NP0006220) [np-mrd.org]

- 2. Adaptation of Escherichia coli O157:H7 to pH Alters Membrane Lipid Composition, Verotoxin Secretion, and Resistance to Simulated Gastric Fluid Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and substrate specificity of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.ucp.pt [repositorio.ucp.pt]

- 6. Isotetradecanoic acid | C14H28O2 | CID 520298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Isotetradecanoic Acid in Complex Biological Matrices by GC-MS and LC-MS/MS

Introduction: The Significance of Branched-Chain Fatty Acids

Isotetradecanoic acid, a branched-chain fatty acid (BCFA), is gaining increasing interest in biomedical research. Unlike their more ubiquitous straight-chain counterparts, BCFAs play unique roles in cellular signaling, membrane fluidity, and metabolism. Altered levels of isotetradecanoic acid and other BCFAs have been implicated in various physiological and pathological processes, making their accurate quantification in biological samples a critical need for researchers in drug discovery and clinical diagnostics.

However, the analysis of isotetradecanoic acid in complex biological matrices such as plasma, tissues, and cells presents significant analytical challenges. These include its relatively low abundance, the presence of isomeric compounds, and the potential for matrix effects that can interfere with accurate quantification. This application note provides a comprehensive guide for the robust and reliable analysis of isotetradecanoic acid using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), from sample preparation to data analysis. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.

Methodological Approach: A Dual-Platform Strategy

The choice between GC-MS and LC-MS/MS for isotetradecanoic acid analysis depends on several factors, including the desired sensitivity, sample throughput, and the specific requirements of the research question. This guide details validated protocols for both platforms, allowing researchers to select the most appropriate method for their needs.

-

GC-MS: Offers excellent chromatographic resolution, particularly for isomeric separation, and is a well-established technique for fatty acid analysis. Derivatization is required to increase the volatility of the fatty acids.

-

LC-MS/MS: Provides high sensitivity and specificity, often with simpler sample preparation and higher throughput capabilities. Derivatization is not always necessary, but can be employed to enhance ionization efficiency.

Below is a graphical representation of the general analytical workflow:

Caption: General workflow for the analysis of isotetradecanoic acid.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract isotetradecanoic acid from the complex biological matrix while minimizing the co-extraction of interfering substances. The choice of method will depend on the sample type.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is a modified version of the Folch method, widely used for lipid extraction.

Rationale: The chloroform/methanol mixture is effective at disrupting protein-lipid complexes and partitioning the lipids into the organic phase.

Step-by-Step Protocol:

-

Sample Thawing: Thaw plasma or serum samples on ice to prevent degradation of lipids.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma/serum, add a known amount of a suitable internal standard (e.g., deuterated myristic acid, C15:0, or C17:0). The internal standard is crucial for correcting for extraction losses and matrix effects.

-

Extraction Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes to achieve phase separation.

-

Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical step (e.g., hexane for GC-MS derivatization, or a mobile phase compatible solvent for LC-MS/MS).

Protocol 2: Tissue Homogenization and Extraction

Rationale: Tissues require mechanical disruption to release the cellular contents before extraction.

Step-by-Step Protocol:

-

Tissue Weighing: Weigh approximately 50 mg of frozen tissue.

-

Homogenization: Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS) using a bead beater or a Dounce homogenizer.

-

Internal Standard Spiking: Add the internal standard to the homogenate.

-

Extraction: Proceed with the LLE protocol described above (Protocol 1, steps 3-8).

Protocol 3: Cell Pellet Extraction

Rationale: Similar to tissues, cells need to be lysed to release their lipid content.

Step-by-Step Protocol:

-

Cell Harvesting: Harvest cultured cells by centrifugation to obtain a cell pellet.

-

Washing: Wash the cell pellet with ice-cold PBS to remove any residual media components.

-

Internal Standard Spiking: Resuspend the cell pellet in a small volume of PBS and add the internal standard.

-

Extraction: Proceed with the LLE protocol described above (Protocol 1, steps 3-8).

Part 2: GC-MS Analysis - The Power of Chromatographic Separation

For GC-MS analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs).

Protocol 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Rationale: Boron trifluoride in methanol is an effective reagent for the esterification of fatty acids. The methyl esters are less polar and more volatile, making them suitable for GC analysis.[1]

Step-by-Step Protocol:

-

Reagent Preparation: Use a commercially available 14% boron trifluoride in methanol (BF3-methanol) solution.

-

Reaction: To the dried lipid extract from the sample preparation step, add 1 mL of BF3-methanol.

-

Incubation: Cap the tube tightly and heat at 100°C for 30 minutes.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex vigorously and centrifuge to separate the phases.

-

Collection: The upper hexane layer contains the FAMEs. Transfer this layer to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Rationale for Parameter Selection: A polar column is essential for the separation of FAME isomers. The temperature program is designed to provide good separation of a wide range of fatty acids.

Expected Fragmentation Pattern for Methyl Isotetradecanoate

Based on the NIST database and literature, the electron ionization mass spectrum of methyl isotetradecanoate (methyl 12-methyltridecanoate) will exhibit characteristic fragments.[2] The molecular ion (M+) is at m/z 242. Key fragment ions include:

-

m/z 74: The McLafferty rearrangement product, characteristic of fatty acid methyl esters.

-

m/z 87: Another characteristic fragment of FAMEs.

-

[M-43]+ (m/z 199): Loss of an isopropyl group, which is indicative of the iso branching.[1]

Caption: Workflow for the GC-MS analysis of isotetradecanoic acid.

Part 3: LC-MS/MS Analysis - Sensitivity and Specificity

LC-MS/MS offers a highly sensitive and specific alternative for the quantification of isotetradecanoic acid, often with reduced sample preparation time.

LC-MS/MS Instrumental Parameters

The following table provides a starting point for LC-MS/MS parameters. These should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v) |

| Gradient | Start at 30% B, ramp to 100% B over 10 min, hold for 5 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Tandem Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (Q1) | m/z 227.2 (for underivatized isotetradecanoic acid) |

| Product Ions (Q3) | To be determined by infusion of a standard. A common product ion for fatty acids is the precursor ion itself (pseudo-MRM) or fragments corresponding to neutral losses. |

| Collision Energy | To be optimized for the specific instrument and transitions. |

Rationale for Parameter Selection: A C18 column provides good retention and separation of fatty acids. Negative ion mode ESI is generally more sensitive for the analysis of acidic compounds like fatty acids.

Multiple Reaction Monitoring (MRM) for Quantification

For quantitative analysis, two MRM transitions are typically monitored for each analyte: a quantifier and a qualifier. This enhances the specificity of the measurement.

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Isotetradecanoic Acid | 227.2 | To be determined | To be determined |

| Internal Standard (e.g., C17:0) | 269.2 | To be determined | To be determined |

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of isotetradecanoic acid into the mass spectrometer.

Sources

Application Note: High-Throughput Quantitation of Isotetradecanoic Acid (iso-14:0) via AMPP-Derivatized LC-MS/MS

[1]

Abstract

This guide details the development of a high-throughput assay (HTA) for the specific quantitation of isotetradecanoic acid (iso-14:0) in biological matrices. While Gas Chromatography (GC) is the traditional gold standard for structural isomer separation, it lacks the speed required for large-scale drug discovery screens. We present a validated UHPLC-MS/MS workflow utilizing N-(4-aminomethylphenyl)pyridinium (AMPP) derivatization. This method achieves baseline resolution of iso-, anteiso-, and n- isomers with a 6-minute cycle time, enabling the processing of >200 samples per day per instrument with femtomolar sensitivity.

Introduction & Biological Significance

Isotetradecanoic acid (iso-14:0) is a branched-chain fatty acid (BCFA) predominantly associated with bacterial cell membranes (e.g., Staphylococcus aureus) and is increasingly recognized in mammalian biology (breast milk lipids, vernix caseosa).

-

Membrane Fluidity: Unlike straight-chain saturated fatty acids (e.g., myristic acid, n-14:0) that rigidify membranes, the terminal methyl branch of iso-14:0 disrupts acyl chain packing, increasing membrane fluidity similar to unsaturated fatty acids but without susceptibility to peroxidation.

-

Clinical Relevance: Altered BCFA ratios are emerging biomarkers for gut microbiome dysbiosis and necrotizing enterocolitis.

-

The Analytical Bottleneck: The primary challenge is distinguishing iso-14:0 from its isobaric isomers: myristic acid (n-14:0) and anteisotetradecanoic acid (anteiso-14:0) . Standard colorimetric assays cannot distinguish these. Mass spectrometry is required, but standard reverse-phase LC often fails to resolve these isomers without long gradients.

Assay Design Strategy

To transition from low-throughput academic characterization to a high-throughput industrial assay, we employ two strategic pivots:

-

Derivatization for Sensitivity & Retention: Free fatty acids ionize poorly in ESI. We utilize AMPP derivatization , which introduces a permanent positive charge. This increases sensitivity by 10-100x and adds a hydrophobic moiety that enhances retention on reverse-phase columns, critical for separating the subtle structural differences of isomers.

-

Shape-Selective Chromatography: Standard C18 columns often co-elute iso and anteiso forms. We utilize a C30 stationary phase , which offers superior shape selectivity for hydrophobic isomers.

Workflow Logic

Figure 1: High-Throughput Workflow. The process is designed for 96-well plate automation.

Materials & Equipment

Reagents

-

Target Standard: Isotetradecanoic acid (iso-14:0) (Cayman Chem/Sigma).

-

Interference Standards: Myristic acid (n-14:0), Anteisotetradecanoic acid (anteiso-14:0).

-

Internal Standard (ISTD): d27-Myristic acid (or d9-iso-14:0 if custom synthesized).

-

Derivatization Kit: AMPP reagent (N-(4-aminomethylphenyl)pyridinium), EDCI coupling agent.

-

Solvents: LC-MS grade Acetonitrile, Water, MTBE (Methyl tert-butyl ether).

Instrumentation

-

Liquid Handling: Hamilton STAR or equivalent (for 96-well extraction).

-

LC System: Agilent 1290 Infinity II or Waters Acquity I-Class (low dead volume is critical).

-

Column: Accucore C30 (Thermo) or YMC Carotenoid C30 (2.1 x 100mm, sub-3µm particle).

-

MS System: Triple Quadrupole (Sciex 6500+ or Thermo Altis).

Protocol 1: Automated 96-Well Sample Preparation

Throughput Note: This protocol allows simultaneous preparation of 96 samples in <90 minutes.

-

Lysis/Spiking: Aliquot 50 µL of sample (plasma/cell homogenate) into a 96-well deep-well plate (polypropylene). Add 10 µL of ISTD solution (1 µM d27-Myristic acid).

-

MTBE Extraction (Matyash Method):

-

Add 300 µL MTBE containing 0.01% BHT (antioxidant).

-

Add 100 µL Methanol .

-

Seal and shake at 1000 rpm for 10 min.

-

Add 200 µL Water to induce phase separation.

-

Centrifuge at 3000 x g for 5 min.

-

-

Transfer: Robotically transfer 200 µL of the upper organic phase to a chemically resistant 96-well PCR plate.

-

Dry Down: Evaporate solvent under N2 stream at 40°C (~15 min).

-

Derivatization Reaction:

-

Reconstitute residue in 20 µL Acetonitrile .

-

Add 20 µL AMPP Reagent Solution (20 mM AMPP / 20 mM EDCI in Acetonitrile).

-

Seal and incubate at 60°C for 30 minutes (thermal cycler recommended).

-

Quench: Add 10 µL of 1% Formic Acid to stop the reaction.

-

Dilute with 150 µL Water/Acetonitrile (50:50) prior to injection.

-

Protocol 2: Instrumental Method (LC-MS/MS)

Chromatographic Conditions

The separation of isomers relies on the "Shape Selectivity" of the C30 phase.

-

Column: C30 Reverse Phase, 2.1 x 100 mm, 2.6 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 50°C (Higher temp improves peak shape for lipids).

Gradient Profile (6.0 min Cycle):

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 40 | Loading |

| 0.5 | 40 | Isocratic Hold |

| 4.0 | 95 | Separation Gradient |

| 4.5 | 95 | Wash |

| 4.6 | 40 | Re-equilibration |

| 6.0 | 40 | End of Run |

Mass Spectrometry Parameters (MRM)

AMPP derivatization creates a precursor ion of [M]+ (Charge is permanent, run in Positive Mode ).

Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |

|---|---|---|---|---|

| iso-14:0-AMPP | 439.4 | 239.1 | 35 | Quantifier |

| n-14:0-AMPP | 439.4 | 239.1 | 35 | Co-eluting Isomer |

| d27-n-14:0-AMPP | 466.5 | 239.1 | 35 | Internal Standard |

Note: The Precursor and Product ions are identical for the isomers. Separation is purely chromatographic.

Data Analysis & Isomer Identification

Since the MS transitions are identical, identification relies on Relative Retention Time (RRT) .

Elution Order Logic

On Reverse Phase (C18/C30), branching reduces the effective hydrophobic surface area interacting with the column. Therefore, branched isomers elute before straight chains.

-

Anteiso-14:0: Branch is furthest from the carboxyl head (closest to methyl end), effectively "shortening" the chain the most. Elutes First.

-

Iso-14:0: Branch is at the penultimate carbon. Elutes Second.

-

n-14:0 (Myristic): Straight chain.[3] Maximum surface area. Elutes Last.

Figure 2: Expected Elution Order on C30 Stationary Phase.

Validation Parameters (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the assay must pass these criteria before every batch:

-

Resolution Check: The valley between iso-14:0 and n-14:0 must be < 10% of the peak height (Baseline resolution, R > 1.5).

-

Linearity: Standard curve from 1 nM to 10 µM (R² > 0.99).

-

Precision: CV% < 15% for QC samples.

-

Z-Factor: For screening applications, Z' should be > 0.5.

-

Calculation:

-

Troubleshooting & Expert Insights

-

Issue: Co-elution of iso/anteiso.

-

Fix: Lower the column temperature to 35°C. While this increases backpressure and slightly widens peaks, it significantly improves selectivity for steric isomers.

-

-

Issue: High Background Noise.

-

Fix: AMPP reagents can degrade. Always prepare the EDCI/AMPP mix fresh immediately before addition.

-

-

Issue: Carryover.

-

Fix: BCFAs are sticky. Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20) between injections.

-

References

-

Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in the vernix caseosa and their regulation of membrane fluidity. Journal of Lipid Research.

-

Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in red blood cells by LC-Orbitrap MS. Analytical Chemistry.

-

Lipid Maps Structure Database. Isotetradecanoic Acid (LMSD: LMFA01020001).

-

Bollinger, J. G., et al. (2013). Improved sensitivity and specificity for the quantification of fatty acids using AMPP derivatization. Journal of Lipid Research.

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

Application Notes & Protocols: Stable Isotope Labeling of Isotetradecanoic Acid for Metabolic Studies

Introduction: Unraveling Metabolic Pathways with Isotopically Labeled Myristic Acid

Stable isotope labeling is a powerful and indispensable technique for elucidating the intricate dynamics of metabolic pathways.[1][2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of biological systems, including human studies.[1] This methodology involves the introduction of molecules enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into cells, tissues, or whole organisms.[2] These labeled compounds act as tracers, allowing researchers to follow their metabolic fate and quantify the flux through various biochemical pathways.[2][4][5]

Isotetradecanoic acid, commonly known as myristic acid, is a 14-carbon saturated fatty acid that plays a crucial role in cellular processes.[6] It is a component of cellular membranes and is involved in protein myristoylation, a post-translational modification that influences protein localization and function.[6] Dysregulation of myristic acid metabolism has been implicated in various diseases, including metabolic syndrome and cardiovascular disease.[6][7]

By using isotopically labeled myristic acid, such as [U-¹³C₁₄]-Isotetradecanoic Acid, researchers can trace its uptake, transport, and conversion into other lipids and metabolic intermediates.[8] This provides invaluable insights into fatty acid metabolism, lipid synthesis, and the interplay between different metabolic networks under various physiological and pathological conditions.[9][10] This guide provides detailed protocols for utilizing stable isotope-labeled isotetradecanoic acid in metabolic studies, from cell culture to mass spectrometry-based analysis.

I. Foundational Principles of Stable Isotope Tracing

The core principle of stable isotope labeling lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) molecules based on their mass difference. When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized through the same enzymatic reactions as its unlabeled counterpart. The incorporation of the heavy isotope into downstream metabolites results in a predictable mass shift that can be detected by mass spectrometry.

This allows for the determination of:

-

Metabolic Flux: The rate of turnover of molecules through a metabolic pathway.[4][5]

-

Relative Pathway Contribution: The proportion of a metabolite pool that is derived from a specific precursor.

-

De Novo Synthesis vs. Uptake: The extent to which a cell synthesizes a particular molecule versus acquiring it from the extracellular environment.[10]

The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated. For studying fatty acid metabolism, uniformly labeled fatty acids (e.g., [U-¹³C₁₄]-Isotetradecanoic Acid) are often used to track the entire carbon backbone as it is incorporated into more complex lipids or broken down through β-oxidation.

II. Experimental Design and Workflow